Reparixin L-lysine salt

描述

雷帕利昔赖氨酸盐是一种有效的非竞争性变构拮抗剂,作用于白介素-8 受体 α(CXCR1)和 β(CXCR2)。这些受体主要在中性粒细胞中表达,在介导中性粒细胞迁移到炎症部位方面起着至关重要的作用。雷帕利昔赖氨酸盐因其抑制炎症反应和肿瘤生长的潜力而受到研究 .

准备方法

合成路线和反应条件

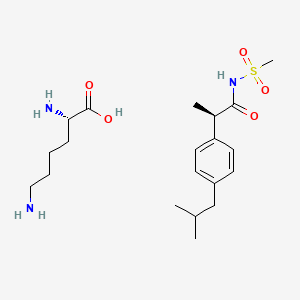

雷帕利昔赖氨酸盐是通过一系列化学反应合成的,这些反应涉及(2S)-2,6-二氨基己酸与(2R)-2-[4-(2-甲基丙基)苯基]-N-甲基磺酰丙酰胺的偶联。反应条件通常涉及使用二甲基亚砜 (DMSO) 和乙醇等溶剂,并进行温和加热以增强溶解度 .

工业生产方法

雷帕利昔赖氨酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该化合物通常以粉末形式生产,并储存在低温下以保持稳定性 .

化学反应分析

反应类型

雷帕利昔赖氨酸盐与 CXCR1 和 CXCR2 发生非竞争性变构相互作用,以非活性构象阻断这些受体。抑制受体诱导的细胞内信号级联反应和细胞反应是关键的反应机制 .

常用试剂和条件

雷帕利昔赖氨酸盐的合成涉及(2S)-2,6-二氨基己酸和(2R)-2-[4-(2-甲基丙基)苯基]-N-甲基磺酰丙酰胺等试剂。反应通常在 DMSO 和乙醇等溶剂中进行,并进行温和加热以增强溶解度 .

主要形成的产物

科学研究应用

Clinical Applications

1. Inflammatory Diseases:

Reparixin has demonstrated efficacy in reducing inflammation in various models. For instance, in a mouse model of ischemia/reperfusion injury, treatment with reparixin significantly reduced neutrophil recruitment and inflammatory cytokine levels, leading to decreased tissue damage .

2. Cancer Treatment:

Reparixin has been investigated for its potential to inhibit cancer metastasis. In combination with paclitaxel, it showed a statistically significant reduction in metastasis volume in preclinical studies involving human melanoma models . Furthermore, reparixin selectively depletes cancer stem cells in breast cancer cell lines, indicating its potential as a targeted cancer therapy .

3. COVID-19 Related Research:

Recent studies have highlighted reparixin's role in treating acute respiratory distress syndrome (ARDS) associated with COVID-19. A meta-analysis indicated that patients treated with reparixin had lower all-cause mortality rates compared to controls . This suggests that reparixin could modulate the inflammatory response in severe viral infections.

Pharmacological Studies

The pharmacological profile of reparixin has been characterized through various studies, summarized as follows:

Case Studies

Case Study 1: Ischemia Model

In a study involving a rat model of liver post-ischemia, reparixin administration led to a marked decrease in infarct volume and improved neurological recovery metrics over time .

Case Study 2: Cancer Metastasis

In experiments assessing the impact of reparixin on metastatic growth, it was found that treatment significantly inhibited both the number and volume of metastatic lesions when administered alongside standard chemotherapy agents like paclitaxel .

作用机制

雷帕利昔赖氨酸盐通过非竞争性地与白介素-8 受体 CXCR1 和 CXCR2 结合发挥作用。这种结合以非活性构象阻断受体,从而抑制受体诱导的细胞内信号级联反应和细胞反应。抑制这些受体可减少中性粒细胞迁移、炎症和肿瘤生长 .

相似化合物的比较

雷帕利昔赖氨酸盐在其对 CXCR1 和 CXCR2 的有效且特异性抑制方面是独一无二的。类似的化合物包括:

Repertaxin: 另一种 CXCR1 和 CXCR2 的非竞争性变构抑制剂,对中性粒细胞迁移和炎症具有类似的抑制作用.

SB225002: 一种选择性 CXCR2 拮抗剂,抑制中性粒细胞迁移,但不针对 CXCR1.

SCH527123: 一种具有类似抗炎特性的 CXCR1/CXCR2 双重拮抗剂.

雷帕利昔赖氨酸盐因其在抑制 CXCR1 和 CXCR2 方面的特异性和效力而脱颖而出,使其成为研究和潜在治疗应用中宝贵的工具 .

生物活性

Reparixin L-lysine salt is a potent pharmacological agent recognized for its role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are primarily involved in mediating inflammatory responses, particularly in neutrophil migration and activation. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and clinical implications.

Reparixin acts primarily by inhibiting the binding of interleukin-8 (IL-8) to its receptors, CXCR1 and CXCR2. The compound exhibits IC50 values of 5.6 nM for CXCR1 and 80 nM for CXCR2, indicating its high potency against these targets . The inhibition occurs through a non-competitive allosteric interaction that stabilizes the receptors in an inactive conformation, thereby preventing receptor-induced intracellular signaling cascades that lead to inflammatory responses .

Pharmacological Effects

The biological activity of this compound has been demonstrated across various in vitro and in vivo studies:

- Neutrophil Migration Inhibition : Reparixin significantly inhibits human polymorphonuclear cell migration induced by IL-8 (CXCL8) with an IC50 of approximately 1 nM . It also reduces rodent neutrophil migration in response to other chemokines such as CXCL1 and CXCL2.

- Reduction of Inflammatory Responses : In models of ischemia-reperfusion injury, Reparixin treatment resulted in decreased neutrophil recruitment and vascular permeability. For instance, a study indicated that a dose of 15 μg/g reduced neutrophil accumulation in the lung by approximately 50% following lipopolysaccharide (LPS) exposure .

- Cerebral Ischemia Protection : In transient cerebral ischemia models, Reparixin administration led to a significant reduction in total infarct volume (up to 75%) and improved neurological recovery . Table 1 summarizes the protective effects observed:

| Treatment | Total Infarct Volume (mm³) | Cortex Volume (mm³) | Striatum Volume (mm³) |

|---|---|---|---|

| Saline (Control) | 273 ± 24 | 181 ± 24 | 89 ± 9 |

| Reparixin | 68 ± 8 | 12 ± 4 | 56 ± 9 |

Clinical Applications

Reparixin's clinical potential has been explored in various studies:

- Kidney Transplantation : Initial trials aimed at preventing delayed graft function (DGF) demonstrated that Reparixin could enhance transplant outcomes by improving β-cell function in islet transplantation for Type 1 Diabetes patients .

- Cancer Therapy : The compound has shown efficacy in reducing metastasis volume when used alone or in combination with paclitaxel in cancer models. Notably, it selectively depletes cancer stem cells in breast cancer xenografts .

Case Studies

- Ischemia-Reperfusion Injury : A study involving spontaneously hypertensive rats showed that daily administration of Reparixin at doses of 5 mg/kg for three weeks effectively reduced blood pressure by inhibiting hypertension-related mediators such as IL-6 .

- Acute Lung Injury : In murine models of acute lung injury induced by LPS, Reparixin significantly improved gas exchange and reduced neutrophil recruitment, demonstrating its therapeutic potential in pulmonary inflammation .

常见问题

Q. Basic: What is the molecular mechanism of Reparixin L-lysine salt, and how does it achieve selectivity between CXCR1 and CXCR2?

Answer:

this compound is a non-competitive allosteric inhibitor of CXCR1 and CXCR2, targeting a hydrophobic channel in the transmembrane domain formed by helices 1, 3, 6, and 7. Computational modeling and alanine-scanning mutagenesis identified critical residues (Y46, K99, E291 in CXCR1) for binding, with Y46A and K99A mutations conferring complete resistance to inhibition . Selectivity for CXCR1 over CXCR2 (400-fold) is attributed to structural differences in this binding pocket, as demonstrated by in vitro chemotaxis assays using transfected L1.2 cells .

Q. Basic: What experimental assays are recommended to evaluate CXCR1/2 inhibition in vitro?

Answer:

Key assays include:

- Chemotaxis assays : Measure neutrophil migration toward CXCL8 gradients, with Reparixin pre-treatment reducing motility (IC₅₀ < 1 nM for CXCR1) .

- CD11b expression analysis : Flow cytometry to assess CXCL8-induced CD11b upregulation on neutrophils, reflecting receptor activation .

- Calcium flux assays : Monitor intracellular Ca²⁺ changes post-CXCL8 stimulation, with Reparixin suppressing signal transduction .

Q. Basic: How should plasma protein binding and pharmacokinetic (PK) parameters be determined in preclinical studies?

Answer:

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration. Reparixin exhibits >99% binding in rats, dogs, and humans at ≤50 µg/mL, decreasing at higher concentrations .

- PK profiling : Conduct radiolabeled studies (e.g., [¹⁴C]-Reparixin) in rodents and non-rodents. Rats show rapid elimination (t₁/₂ ~0.5 hr vs. 10 hr in dogs) due to metabolic differences .

Q. Advanced: How to design in vivo efficacy studies for Reparixin in inflammation or transplantation models?

Answer:

- Auricular inflammation model : Administer Reparixin via i.v. bolus (15 mg/kg) and s.c. infusion (7.5 mg/kg/hr) post-cantharidin-induced edema. Assess cytokine reduction (CXCL1, TNF-α) and leukocyte infiltration via histology .

- Kidney transplantation models : Use syngeneic/allogeneic rat models with Reparixin infusion (e.g., 33 mg/kg) to evaluate PMN infiltration and renal function preservation . Include control groups for ischemia-reperfusion injury and immunosuppressive drug interactions .

Q. Advanced: How to reconcile contradictions in PK data across species or concentrations?

Answer:

- Species-specific metabolism : Rats exhibit faster clearance than dogs due to cytochrome P450 activity differences. Adjust dosing intervals accordingly .

- Concentration-dependent protein binding : At >50 µg/mL, reduced binding increases free drug availability, necessitating dose adjustments to avoid off-target effects . Validate findings using species-specific hepatocyte assays.

Q. Advanced: What methodologies validate Reparixin’s binding site hypotheses?

Answer:

- Alanine-scanning mutagenesis : Replace putative binding residues (e.g., Y46, K99) in CXCR1/CXCR2. Loss of inhibition in Y46A/K99A mutants confirms their role .

- Molecular dynamics simulations : Model Reparixin-CXCR1 interactions to predict binding energy and residue contributions .

Q. Advanced: How to assess Reparixin’s interactions with immunosuppressants like cyclosporine A (CsA)?

Answer:

- Co-administration studies : Dose Reparixin with CsA/sirolimus in transplant models. Monitor blood CsA levels via LC-MS/MS to detect metabolic interference .

- P-glycoprotein (P-gp) assays : Use Caco-2 cells to test Reparixin’s effect on CsA efflux. No significant inhibition was observed at therapeutic concentrations .

Q. Advanced: What protocols evaluate Reparixin’s systemic toxicity in preclinical models?

Answer:

- Cardiovascular assessments : In anesthetized dogs, administer Reparixin (4.5–45 mg/kg i.v.) and monitor blood pressure, heart rate, and Purkinje fiber action potentials. No significant effects at ≤10 µM .

- Repeat-dose toxicity studies : Dose rats orally (≤3 g/kg) or i.v. (≤609 mg/kg) for 28 days. Histopathology and serum biomarkers assess organ toxicity .

Q. Advanced: How to optimize Reparixin formulations for stability in long-term studies?

Answer:

- Storage conditions : Maintain at ≤30°C; avoid freezing. Use temperature probes during shipment to ensure stability .

- Vehicle compatibility : Prepare in 0.9% saline for i.v. infusions. For oral dosing, use L-lysine as a solubilizer (equimolar ratio) .

Q. Advanced: What statistical approaches address variability in cytokine reduction data (e.g., TNF-α vs. VEGF)?

Answer:

- Multivariate analysis : Apply ANOVA to inflammation model data, accounting for dose, time, and inter-subject variability. Use Bonferroni correction for multiple comparisons .

- Power calculations : Predefine sample sizes based on pilot data (e.g., 50% CXCL1 reduction requires n=8/group at 80% power) .

属性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433019 | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-93-7 | |

| Record name | Reparixin lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPARIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。